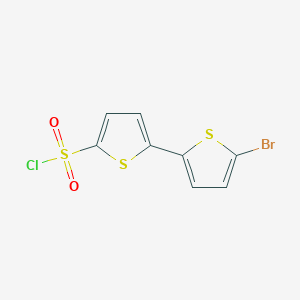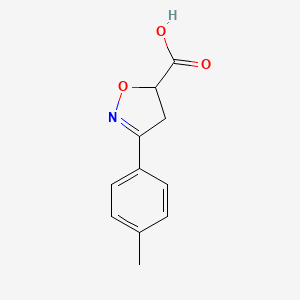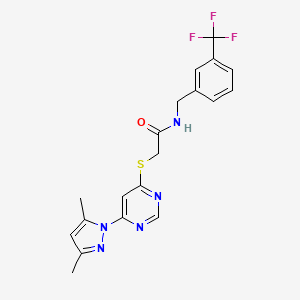![molecular formula C20H17N3O4S B2370510 (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide CAS No. 315241-29-3](/img/structure/B2370510.png)
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the family of enkephalinase inhibitors, which are compounds that inhibit the breakdown of enkephalins, endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.
科学的研究の応用
Synthesis and Biological Activity
- A study by Rahman et al. (2005) explores the synthesis of novel compounds related to (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide. This research discusses the structural assignment, stereochemistry, and biological assays of these compounds, contributing to the understanding of their potential biological activities (Rahman et al., 2005).
Synthesis Techniques
- The efficient synthesis of related benzothiazine and acrylamide compounds is detailed by Souza et al. (2010). This paper provides insight into the synthesis process, which is relevant for the development of similar compounds like the one (Souza et al., 2010).
Application in Solution Phase Library Synthesis
- Bailey et al. (1999) demonstrate the use of a related compound for N-protection in the multiparallel solution phase synthesis of substituted benzamidines. This application shows the utility of such compounds in chemical synthesis (Bailey et al., 1999).
Anticancer Activity Evaluation
- Ravinaik et al. (2021) discuss the design, synthesis, and anticancer evaluation of substituted benzamides, which are structurally related to the compound . The study reveals insights into their potential anticancer activities, indicating the relevance of such compounds in medical research (Ravinaik et al., 2021).
Antimicrobial and Anticancer Potentials
- Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. This research helps to understand the broader implications of compounds similar to the one (Deep et al., 2016).
特性
IUPAC Name |
(E)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-17-9-4-15(5-10-17)12-18-13-21-20(28-18)22-19(24)11-6-14-2-7-16(8-3-14)23(25)26/h2-11,13H,12H2,1H3,(H,21,22,24)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSSYZXBOCTCR-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)
![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)



![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)

